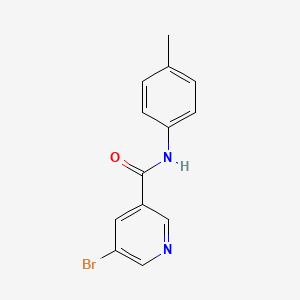
5-Bromo-N-(p-tolyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(p-tolyl)nicotinamide is an organic compound with the molecular formula C13H11BrN2O and a molecular weight of 291.14 g/mol It is a derivative of nicotinamide, featuring a bromine atom at the 5-position of the pyridine ring and a p-tolyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be achieved using pyridinium bromochromate (PBC) in an acetic acid medium . The subsequent step involves coupling the brominated nicotinamide with p-toluidine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of 5-Bromo-N-(p-tolyl)nicotinamide typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(p-tolyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted nicotinamides can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki–Miyaura coupling.
Oxidation Products: Oxidized derivatives of nicotinamide can be obtained.
Scientific Research Applications
5-Bromo-N-(p-tolyl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(p-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it may influence cellular processes such as energy metabolism, DNA repair, and transcription regulation . The bromine atom and p-tolyl group may enhance its binding affinity and specificity for certain biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromonicotinamide: Similar structure but lacks the p-tolyl group.
Nicotinamide: The parent compound without the bromine atom and p-tolyl group.
p-Tolyl Nicotinamide: Lacks the bromine atom.
Uniqueness
5-Bromo-N-(p-tolyl)nicotinamide is unique due to the presence of both the bromine atom and the p-tolyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPRWNPCFQESKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
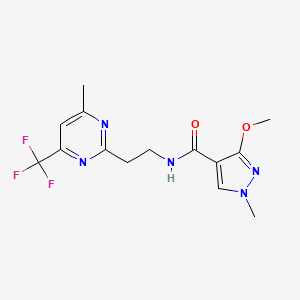
![Tert-butyl 4-({[3-(dimethylamino)pyrazin-2-yl]oxy}methyl)piperidine-1-carboxylate](/img/structure/B2980779.png)

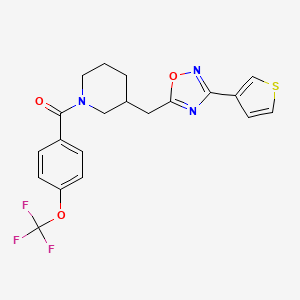
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide](/img/structure/B2980786.png)
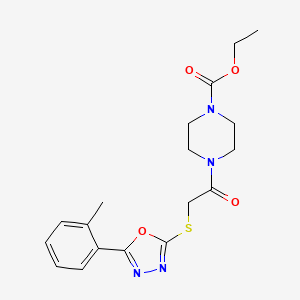
![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)
![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)
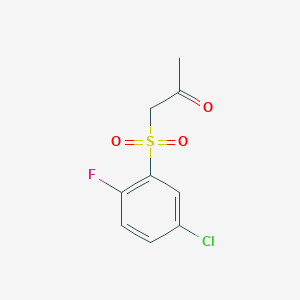
![8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2980797.png)
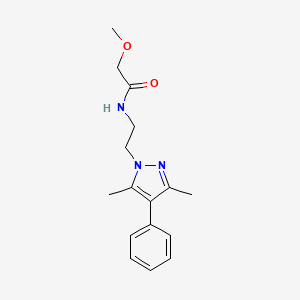
![5-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2980799.png)
